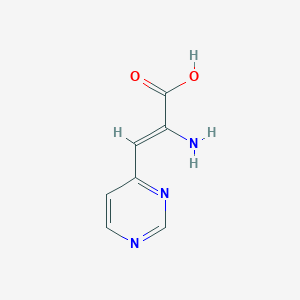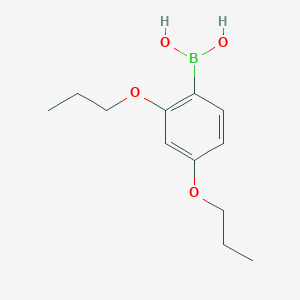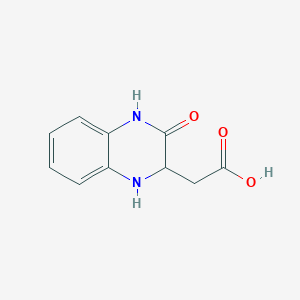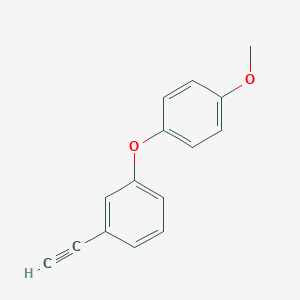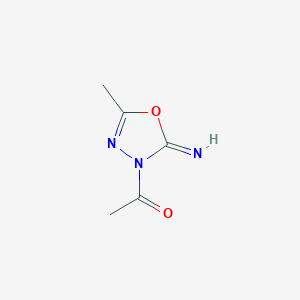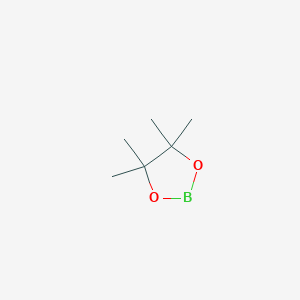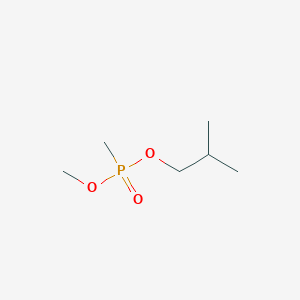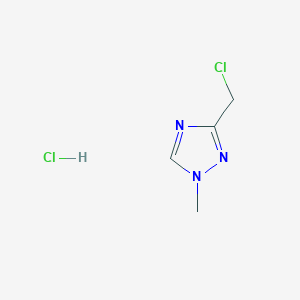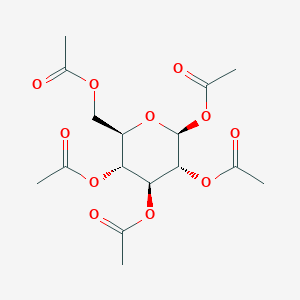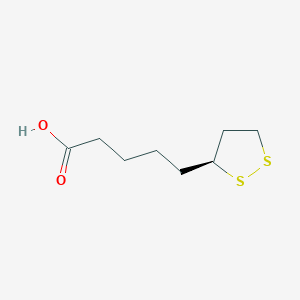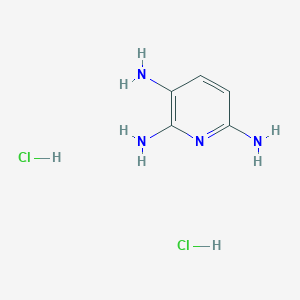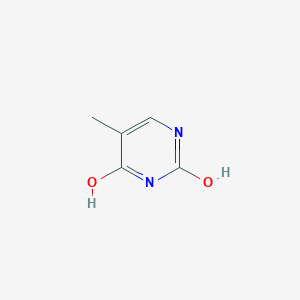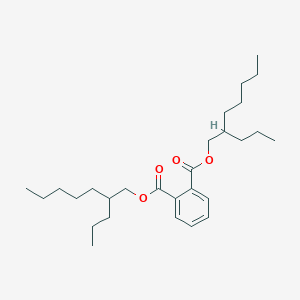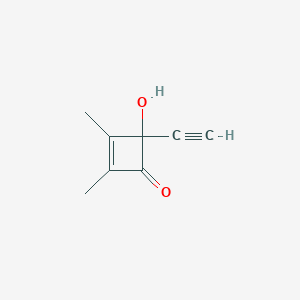
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), also known as EDDMCA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of cyclobutenones and has a unique structure that makes it an attractive target for chemical synthesis and biological investigations.
Wirkmechanismus
The mechanism of action of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) involves the inhibition of the Akt/mTOR signaling pathway, which is essential for cancer cell survival and proliferation. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to downregulate the expression of Akt and mTOR, leading to the inhibition of cell cycle progression and induction of apoptosis.
Biochemische Und Physiologische Effekte
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This effect is particularly relevant in cancer research, as angiogenesis is critical for tumor growth and metastasis. 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has also been shown to have anti-inflammatory effects, which may have therapeutic implications in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) is its high potency and selectivity towards cancer cells, which makes it an attractive candidate for drug development. However, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has some limitations in lab experiments, including its low solubility in water and its instability under certain conditions. These limitations can be overcome through the use of appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), including the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, there is a need for further studies on the pharmacokinetics and toxicology of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI), which will be critical for its development as a drug candidate. Furthermore, the development of novel synthesis methods for 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) and its derivatives will enable the exploration of its chemical and biological properties.
Synthesemethoden
The synthesis of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) can be achieved through several methods, including the reaction of 2-cyclobuten-1-one with ethynylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 2-cyclobuten-1-one with copper acetylide, followed by hydrolysis and oxidation. These methods have been optimized to yield high purity and high yield of 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI).
Wissenschaftliche Forschungsanwendungen
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have demonstrated that 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) exhibits potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Furthermore, 2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Eigenschaften
CAS-Nummer |
130352-45-3 |
|---|---|
Produktname |
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl-(9CI) |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-ethynyl-4-hydroxy-2,3-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H8O2/c1-4-8(10)6(3)5(2)7(8)9/h1,10H,2-3H3 |
InChI-Schlüssel |
HLAOHPUHYZHKIU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1=O)(C#C)O)C |
Kanonische SMILES |
CC1=C(C(C1=O)(C#C)O)C |
Synonyme |
2-Cyclobuten-1-one, 4-ethynyl-4-hydroxy-2,3-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



